N-(2-Nitrophenyl)-2-(2-thienyl)acetamide

Description

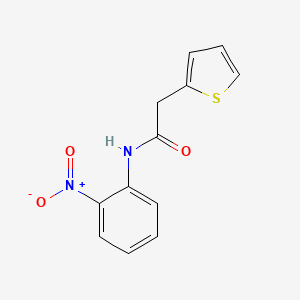

N-(2-Nitrophenyl)-2-(2-thienyl)acetamide is a heterocyclic acetamide derivative characterized by a 2-nitrophenyl group attached to the nitrogen atom of the acetamide backbone and a 2-thienyl substituent on the acetyl moiety. This compound combines the electron-withdrawing nitro group with the aromatic thiophene ring, making it a versatile intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves coupling reactions between 2-nitroaniline derivatives and thiophene-containing acetyl chlorides, followed by purification via chromatography or crystallization.

Properties

Molecular Formula |

C12H10N2O3S |

|---|---|

Molecular Weight |

262.29 g/mol |

IUPAC Name |

N-(2-nitrophenyl)-2-thiophen-2-ylacetamide |

InChI |

InChI=1S/C12H10N2O3S/c15-12(8-9-4-3-7-18-9)13-10-5-1-2-6-11(10)14(16)17/h1-7H,8H2,(H,13,15) |

InChI Key |

ZWTGULSQKWTTGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Nitration of Phenylamine: The starting material, phenylamine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-nitrophenylamine.

Acylation: The 2-nitrophenylamine undergoes acylation with thiophene-2-acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted phenyl ring.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.

Major Products

Reduction: 2-(2-aminophenyl)-2-(thiophen-2-yl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

N-[2-(4-Methoxyphenyl)ethyl]-2-(2-nitrophenyl)acetamide (3b)

- Structural Difference : The nitrogen is substituted with a 4-methoxyphenethyl group instead of 2-thienyl.

- Biological Activity : In a 3D-QSAR study, 3b exhibited moderate inhibitory activity against protein tyrosine phosphatase 1B (IC₅₀ = 87 µM), lower than its naphthalene-substituted analog (3a, IC₅₀ = 69 µM). This highlights the reduced steric bulk and electron-donating methoxy group’s impact on binding efficiency .

- In Vivo Efficacy : At 100 mg/kg, 3b reduced blood sugar by 19.8% in diabetic rats, underperforming compared to 3a (25.1%) and 3c (24.6%) .

N-(2-Methoxy-4-nitrophenyl)acetamide

- Structural Difference : The nitro group is para to the methoxy substituent rather than ortho.

- Applications : Positional isomerism alters electronic properties, making this compound a precursor in dye synthesis and photolabile protecting groups. The meta-nitro configuration in the target compound likely enhances electrophilicity for nucleophilic substitutions .

Variations in the Acyl Group

N-(4-Bromophenyl)-2-(2-thienyl)acetamide

- Structural Difference : Bromine replaces the nitro group on the phenyl ring.

- Impact: Bromine’s lower electronegativity compared to nitro reduces the compound’s reactivity in electrophilic substitutions.

2-(2-Chloroethoxy)-N-(2-nitrophenyl)acetamide

- Structural Difference : A chloroethoxy chain replaces the thienyl group.

- Applications: Serves as a key intermediate in synthesizing morpholinone-based pharmaceuticals. The chloro group facilitates nucleophilic displacement reactions, unlike the thienyl’s aromatic stability .

Heterocyclic Modifications

N-(5-Methylisoxazol-3-yl)-2-(2-thienyl)acetamide

- Structural Difference : The nitrogen is bonded to a methylisoxazole ring.

- Biological Relevance : The isoxazole moiety enhances metabolic stability compared to nitroaromatic systems, making this analog a candidate for antimicrobial agents .

2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Functional Group Additions

N-(4-Chlorophenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

- Structural Difference: Features a sulfonylanilino group and 4-chlorophenyl substituent.

- Role : The sulfonyl group enhances hydrogen-bonding interactions, making it potent in enzyme inhibition studies (e.g., elastase inhibition in ) .

N-(2,3,4-Trimethoxyphenethyl)-2-(2-nitrophenyl)acetamide (4f)

- Structural Difference : Trimethoxyphenethyl group introduces multiple electron-donating substituents.

- Pharmacological Potential: The methoxy groups improve blood-brain barrier penetration, relevant in CNS-targeted drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.